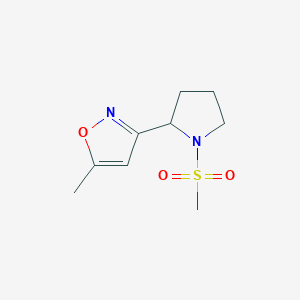
3-(Phenylthio)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Phenylthio)acrylic acid is an organic compound characterized by the presence of a phenylthio group attached to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylthio)acrylic acid typically involves the reaction of phenylthiol with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the addition of the phenylthio group to the acrylic acid. The reaction is carried out under controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-3-(Phenylthio)acrylic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: (Z)-3-(Phenylthio)acrylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules
Biology and Medicine: In biological research, 3-(Phenylthio)acrylic acid can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds. Its derivatives may have potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Industry: In the materials science field, this compound can be used to synthesize polymers with specific properties, such as enhanced thermal stability or unique optical characteristics. It may also be used in the development of coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-(Phenylthio)acrylic acid involves its interaction with molecular targets through its phenylthio and acrylic acid moieties. The phenylthio group can participate in various chemical reactions, such as oxidation and substitution, while the acrylic acid moiety can undergo polymerization or addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
(E)-3-(Phenylthio)acrylic acid: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Phenylthioacetic acid: A related compound with a phenylthio group attached to an acetic acid moiety.
3-(Phenylthio)propionic acid: Another similar compound with a phenylthio group attached to a propionic acid moiety.
Uniqueness: (Z)-3-(Phenylthio)acrylic acid is unique due to its (Z)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different chemical and biological properties compared to its (E)-isomer or other related compounds.
Propriétés
Numéro CAS |
63413-91-2; 706-01-4 |
|---|---|
Formule moléculaire |
C9H8O2S |
Poids moléculaire |
180.22 |
Nom IUPAC |
(Z)-3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6- |
Clé InChI |
QCLSYKCZWZYPIX-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)SC=CC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2854965.png)
![2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2854966.png)

![3-(Tert-butyl)-6-((((5-chloro-2-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2854968.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)
![Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate](/img/structure/B2854974.png)
![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)




